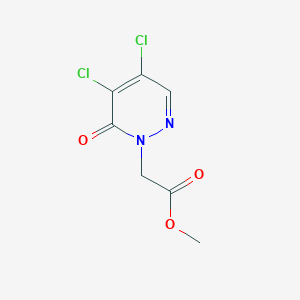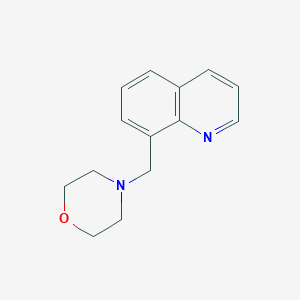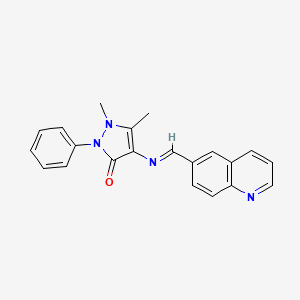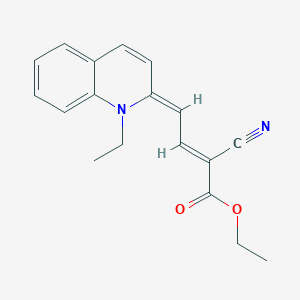![molecular formula C13H19N3O4S B7464375 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea](/img/structure/B7464375.png)
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea, also known as Methylphenidate, is a commonly prescribed medication for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It is a central nervous system (CNS) stimulant that helps to increase attention and decrease impulsiveness and hyperactivity in patients.
Wirkmechanismus
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate acts on the CNS by blocking the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in regulating attention, motivation, and reward. By increasing the levels of these neurotransmitters in the brain, 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate helps to improve attention and decrease impulsiveness and hyperactivity in patients with ADHD.
Biochemical and Physiological Effects
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has been shown to increase heart rate, blood pressure, and body temperature in patients. It can also cause appetite suppression, insomnia, and anxiety. These effects are thought to be due to the stimulant properties of 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate on the CNS.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and predictable effects on the CNS. Additionally, it is readily available and can be administered orally or intravenously. However, there are also limitations to its use in lab experiments. It can be difficult to control for individual differences in response to the drug, and there is a risk of addiction and abuse.
Zukünftige Richtungen
There are several future directions for research on 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate. One area of interest is the long-term effects of the drug on the developing brain, particularly in children and adolescents who are prescribed the medication for ADHD. Additionally, there is interest in developing new formulations of the drug that have longer-lasting effects and fewer side effects. Finally, there is interest in exploring the use of 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate in the treatment of other psychiatric disorders, such as depression and anxiety.
Synthesemethoden
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate is synthesized through a multi-step process that involves the reaction of 3-phenyl-2-propen-1-ol with methylamine to form N-methyl-3-phenyl-2-propen-1-amine. This intermediate is then reacted with chloroacetyl chloride to form N-methyl-3-phenyl-2-propen-1-amine N-acetyl chloride. The N-acetyl chloride is then reacted with sodium bisulfite to form N-methyl-3-phenyl-2-propen-1-amine N-acetyl sulfonate. Finally, this intermediate is reacted with N-methyl-2-chloro-N-(3-methylphenyl)acetamide to form 3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate.
Wissenschaftliche Forschungsanwendungen
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylureaate has been extensively studied for its use in the treatment of ADHD and narcolepsy. It has been shown to improve attention, decrease impulsiveness and hyperactivity, and improve academic and social functioning in children and adults with ADHD. Additionally, it has been shown to improve wakefulness and reduce excessive daytime sleepiness in patients with narcolepsy.
Eigenschaften
IUPAC Name |
3-[(3-methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-9(2)16(21(4,19)20)13(18)15-12(17)14-11-7-5-6-10(3)8-11/h5-9H,1-4H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFFOQBYXVXKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylphenyl)carbamoyl]-1-methylsulfonyl-1-propan-2-ylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)


![Methyl 2-[4-(2-chloroacetamido)phenyl]acetate](/img/structure/B7464328.png)

![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B7464337.png)
![N-(4-methoxybenzyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B7464345.png)
![3-(4-fluorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464347.png)

![2-[2-Chloro-4-(ethylsulfamoyl)phenoxy]acetic acid](/img/structure/B7464355.png)

![1-[(3E)-3-benzylidene-2-piperidin-1-ylcyclopenten-1-yl]-2,2,2-trifluoroethanone](/img/structure/B7464364.png)
![1-(2,5-Dimethyl-1-phenylpyrrol-3-yl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7464390.png)
